N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diethylsulfamoyl)benzamide
Description
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-(diethylsulfamoyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3S/c1-3-28(4-2)32(30,31)20-14-12-17(13-15-20)24(29)25-19-9-7-8-18(16-19)23-26-21-10-5-6-11-22(21)27-23/h5-16H,3-4H2,1-2H3,(H,25,29)(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRDUBLLDRKIPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diethylsulfamoyl)benzamide typically involves multi-step organic reactions. One common approach is the condensation of 3-(1H-benzo[d]imidazol-2-yl)aniline with 4-(N,N-diethylsulfamoyl)benzoyl chloride under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of sensitive intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.
Chemical Reactions Analysis
Hydrolysis Reactions
The sulfamoyl and benzamide groups are susceptible to hydrolysis under acidic or basic conditions.
Mechanistic Insights :
-
Acidic conditions favor sulfamoyl group hydrolysis due to protonation-induced bond weakening.
-
The benzoimidazole ring remains stable under these conditions but may tautomerize in polar solvents .
Nucleophilic Substitution at the Sulfamoyl Group
The N,N-diethylsulfamoyl moiety participates in nucleophilic displacement reactions.
Key Findings :
-
Steric hindrance from the diethyl groups limits reactivity at the sulfamoyl nitrogen.
-
Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states .
Electrophilic Aromatic Substitution (EAS)
The benzoimidazole ring directs electrophilic substitution at specific positions.
Structural Influence :
-
The NH group in benzoimidazole activates the C-5 position for nitration .
-
Electron-withdrawing sulfamoyl group deactivates the benzamide ring, favoring meta substitution.
Coordination Chemistry
The benzoimidazole nitrogen acts as a ligand for metal ions.
Notable Properties :
-
The benzoimidazole-metal complexes exhibit redox activity, useful in catalytic cycles .
-
Stability constants correlate with the electron-donating capacity of the substituents .
Photochemical Reactivity
UV irradiation induces structural rearrangements.
| Conditions | Products | Mechanism | Citations |
|---|---|---|---|
| UV (365 nm), CH<sub>3</sub>CN | Ring-opened thiol intermediate | Homolytic cleavage of C–S bond in sulfamoyl group |
Implications :
-
Photodegradation pathways must be considered in pharmaceutical formulations.
Scientific Research Applications
Synthesis of the Compound
The compound can be synthesized through various methods, often involving the formation of C–N bonds. A notable method includes the reaction of aromatic aldehydes with o-phenylenediamine under specific conditions to yield benzo[d]imidazole derivatives. Such methods are significant for producing compounds with desired biological properties efficiently .
Antimicrobial Activity
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diethylsulfamoyl)benzamide and its derivatives have shown significant antimicrobial properties. In studies evaluating their efficacy against Gram-positive and Gram-negative bacteria, several derivatives exhibited Minimum Inhibitory Concentrations (MICs) in the low micromolar range, indicating potent activity against various strains .
Table 1: Antimicrobial Activity of Selected Derivatives
| Compound ID | MIC (µM) | Target Organisms |
|---|---|---|
| N1 | 1.27 | Staphylococcus aureus |
| N8 | 1.43 | Escherichia coli |
| N22 | 2.60 | Klebsiella pneumoniae |
| N23 | 2.65 | Candida albicans |
Anticancer Activity
The anticancer potential of the compound has also been explored extensively. In vitro studies against human colorectal carcinoma cell lines (HCT116) revealed that some derivatives had lower IC50 values compared to standard chemotherapeutics like 5-Fluorouracil (5-FU), suggesting higher potency and selectivity towards cancer cells .
Table 2: Anticancer Activity of Selected Derivatives
| Compound ID | IC50 (µM) | Comparison with 5-FU |
|---|---|---|
| N9 | 5.85 | More potent |
| N18 | 4.53 | More potent |
| Standard | 9.99 |
Therapeutic Implications
The therapeutic implications of this compound extend beyond antimicrobial and anticancer applications. Given the structural characteristics that allow for interaction with various biological targets, these compounds may also be explored for their potential in treating other diseases such as tuberculosis and possibly as adjunct therapies in combination with existing treatments.
Mechanism of Action
The mechanism by which N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diethylsulfamoyl)benzamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit the activity of these targets, leading to various biological effects. For example, in cancer research, the compound may inhibit enzymes involved in DNA replication, thereby preventing cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-benzo[d]imidazol-2-yl)-1-(3-substituted phenyl)methanimines
- 2-(1H-benzo[d]imidazol-1-yl)benzamides
Uniqueness
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diethylsulfamoyl)benzamide is unique due to its combination of a benzimidazole moiety with a diethylsulfamoyl group, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets compared to similar compounds, making it a valuable tool in various research applications.
Biological Activity
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diethylsulfamoyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzimidazole moiety, which is known for its diverse biological activities. The specific arrangement of functional groups contributes to its pharmacological properties.
Chemical Structure
Key Functional Groups
- Benzimidazole : Often associated with anti-cancer and anti-microbial activities.
- Sulfamoyl group : Known for its role in enzyme inhibition, particularly in sulfonamide antibiotics.
Antimicrobial Activity
Research indicates that compounds containing benzimidazole derivatives exhibit notable antimicrobial properties. A study evaluated the antimicrobial efficacy of various benzimidazole derivatives, including the target compound, against several bacterial strains.
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 75 |
| Pseudomonas aeruginosa | 10 | 100 |
The results suggest that the compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus, indicating potential as an antimicrobial agent .
Anticancer Activity
The anticancer potential of this compound was assessed through in vitro assays using various cancer cell lines. The compound demonstrated significant cytotoxic effects.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 25 |
| HeLa (Cervical Cancer) | 30 |
| A549 (Lung Cancer) | 20 |
The IC50 values indicate that the compound has a potent effect on cancer cells, particularly in the MCF-7 and A549 cell lines .
The mechanism by which this compound exerts its biological effects appears to involve the inhibition of specific enzymes associated with cell proliferation and survival. Studies have suggested that benzimidazole derivatives can interfere with microtubule dynamics, thereby inducing apoptosis in cancer cells.
Case Study 1: Antimicrobial Efficacy
In a clinical study, patients with bacterial infections were treated with a formulation containing the compound. Results showed a significant reduction in infection markers and improvement in clinical symptoms within two weeks of treatment.
Case Study 2: Cancer Treatment
A preclinical trial involving xenograft models demonstrated that the administration of this compound led to a substantial decrease in tumor size compared to control groups. The treatment was well tolerated with minimal side effects reported.
Q & A
Q. Advanced
Core modifications : Vary substituents on the benzimidazole (e.g., halogens, methoxy) and sulfonamide (e.g., alkyl, aryl).
Biological screening : Prioritize targets (e.g., kinases, GPCRs) based on docking predictions.
Data triangulation : Compare IC₅₀, cytotoxicity (MTT assays), and solubility . used this approach to optimize antiparasitic analogs.
What experimental controls are critical in biological evaluations?
Q. Advanced
- Positive controls : Reference drugs (e.g., DFB for neuroprotection, thiabendazole for antimicrobial tests).
- Solvent controls : Account for DMSO effects on cell viability.
- Dose-response curves : Ensure linearity (R² > 0.95) for IC₅₀ calculations. validated results with triplicate runs .
How is crystallographic data utilized in structural analysis?
Advanced
X-ray diffraction confirms molecular geometry and non-covalent interactions (e.g., hydrogen bonds, π-π stacking). For example, used Hirshfeld surface analysis to quantify intermolecular contacts in benzamide derivatives, revealing dominant H-bond contributions (~40% surface area) .
What methodologies resolve conflicting bioactivity data between analogs?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
